molecular formula C13H20O5Si B1590070 Benzoyloxypropyltrimethoxysilane CAS No. 76241-02-6

Benzoyloxypropyltrimethoxysilane

Cat. No.: B1590070
CAS No.: 76241-02-6
M. Wt: 284.38 g/mol
InChI Key: HYFWOBSAALCFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyloxypropyltrimethoxysilane is a useful research compound. Its molecular formula is C13H20O5Si and its molecular weight is 284.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-trimethoxysilylpropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWOBSAALCFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504116
Record name 3-(Trimethoxysilyl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76241-02-6
Record name 3-(Trimethoxysilyl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?

A1: this compound acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []

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